Sulazepam is classified as a benzodiazepine and is identified by the chemical formula with a molar mass of 300.80 g/mol. Its CAS number is 2898-13-7, and it can be found in chemical databases such as PubChem and ChemSpider . The compound's structure includes a chlorine atom and a thioamide functional group, which distinguishes it from other benzodiazepines.
The synthesis of sulazepam primarily involves the treatment of diazepam with phosphorus pentasulfide. This reaction converts diazepam into its corresponding thioamide derivative, sulazepam. The process can be summarized as follows:
This method has been explored in continuous flow synthesis setups, enhancing efficiency and yield compared to traditional batch methods .
Sulazepam's molecular structure features a benzodiazepine core with a thioamide group. The canonical SMILES representation is CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
, which illustrates the arrangement of atoms in the molecule . Key structural details include:
Sulazepam participates in several chemical reactions:
These reactions are significant for exploring sulazepam's reactivity and potential modifications for enhanced pharmacological effects.
Sulazepam exhibits several notable physical and chemical properties:
These properties are critical for determining how sulazepam can be utilized in scientific research and potential therapeutic applications .
Sulazepam has several scientific applications:
Despite not being marketed, sulazepam remains of interest due to its pharmacological profile and potential utility in further research into benzodiazepine derivatives.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1